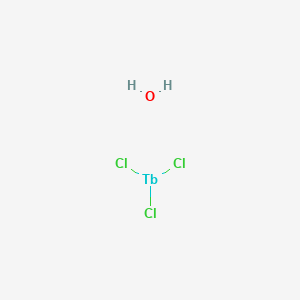

Terbium(III) chloride hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Terbium(III) chloride hydrate is a chemical compound composed of terbium, chlorine, and water molecules. It is commonly found in its hexahydrate form, which means it contains six water molecules. This compound is known for its excellent solubility in water and its ability to conduct electricity when dissolved. This compound is a white, hygroscopic powder that plays a significant role in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

Reaction with Hydrochloric Acid: The hexahydrate form of terbium(III) chloride can be synthesized by reacting terbium(III) oxide with hydrochloric acid. The reaction is as follows: [ \text{Tb}_2\text{O}_3 + 6\text{HCl} \rightarrow 2\text{TbCl}_3 + 3\text{H}_2\text{O} ]

Direct Reaction of Elements: Another method involves the direct reaction of terbium metal with chlorine gas: [ 2\text{Tb} + 3\text{Cl}_2 \rightarrow 2\text{TbCl}_3 ]

Industrial Production Methods:

- The industrial production of this compound typically involves the reaction of terbium oxide with hydrochloric acid under controlled conditions to ensure high purity and yield .

Types of Reactions:

Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less common.

Substitution Reactions: It can participate in substitution reactions where the chloride ions are replaced by other anions or ligands.

Common Reagents and Conditions:

Oxidizing Agents: Strong oxidizing agents can oxidize terbium(III) chloride to higher oxidation states.

Reducing Agents: Reducing agents can reduce terbium(III) chloride to lower oxidation states or elemental terbium.

Ligands: Various ligands can replace chloride ions in substitution reactions, forming complexes.

Major Products:

- The major products of these reactions depend on the specific reagents and conditions used. For example, reacting terbium(III) chloride with glycine can form a complex such as terbium glycine chloride hydrate .

Wissenschaftliche Forschungsanwendungen

Terbium(III) chloride hydrate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for synthesizing other terbium compounds and complexes.

Biology: Terbium compounds are used in bioimaging and as fluorescent probes due to their luminescent properties.

Medicine: Research is ongoing into the potential medical applications of terbium compounds, particularly in imaging and diagnostics.

Wirkmechanismus

The mechanism by which terbium(III) chloride hydrate exerts its effects is primarily related to its ability to form complexes and its luminescent properties. When terbium ions are excited by ultraviolet light, they emit green fluorescence, which is utilized in various imaging and diagnostic applications. The molecular targets and pathways involved depend on the specific application and the nature of the complexes formed.

Vergleich Mit ähnlichen Verbindungen

- Gadolinium(III) chloride

- Dysprosium(III) chloride

- Europium(III) chloride

Comparison:

- Luminescence: Terbium(III) chloride hydrate is unique due to its strong green luminescence, which is more intense compared to other lanthanide chlorides.

- Applications: While gadolinium and europium compounds are also used in imaging and diagnostics, terbium’s specific luminescent properties make it particularly valuable for green phosphors and bioimaging .

This compound stands out due to its unique luminescent properties and its wide range of applications in various fields. Its ability to form complexes and its solubility in water make it a versatile compound in scientific research and industrial applications.

Eigenschaften

IUPAC Name |

trichloroterbium;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.H2O.Tb/h3*1H;1H2;/q;;;;+3/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSQQJKRSNPOIDS-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[Tb](Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H2OTb |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583438 |

Source

|

| Record name | Trichloroterbium--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13798-24-8, 19423-82-6 |

Source

|

| Record name | Terbium trichloride hexahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13798-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichloroterbium--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl iodide, [14C]](/img/structure/B100923.png)

![N6-[(Indole-3-yl)acetyl]-L-lysine](/img/structure/B100925.png)

![1-(2-butyloctoxy)-4-[4-[4-[4-(2-butyloctoxy)phenyl]phenyl]phenyl]benzene](/img/structure/B100935.png)